molecular formula C15H23BO2 B1404275 2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 852110-33-9

2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1404275
CAS No.: 852110-33-9
M. Wt: 246.15 g/mol
InChI Key: HKCNIDDNQNFPLW-UHFFFAOYSA-N
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Description

2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-isopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

2-Isopropylphenylboronic acid+PinacolThis compound+Water\text{2-Isopropylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 2-Isopropylphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), organohalide (e.g., aryl bromide)

    Conditions: Typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis. It serves as a versatile reagent in various reactions, particularly in the formation of carbon-boron bonds.

Borylation Reactions

Borylation is a significant reaction where boron compounds are introduced into organic molecules. This compound can be used to borylate arenes and other substrates effectively. The resulting boron-containing intermediates can be further transformed into a variety of functional groups through subsequent reactions such as Suzuki coupling.

Suzuki-Miyaura Coupling

The compound is particularly useful in the Suzuki-Miyaura coupling reaction, which is pivotal for forming biaryl compounds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl halide in the presence of a palladium catalyst. The use of this compound allows for high yields and selectivity in synthesizing complex organic molecules.

Polymer Chemistry

In materials science, this compound plays a crucial role in the synthesis of conjugated polymers. These polymers have applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study: Synthesis of Conjugated Copolymers

Research has shown that this compound can be utilized to synthesize intermediates for conjugated copolymers:

  • 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole
  • 3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole

These polymers exhibit enhanced electronic properties and are essential for developing next-generation electronic devices.

Medicinal Chemistry

While less explored compared to its applications in organic synthesis and materials science, there is potential for this compound to be utilized in medicinal chemistry. Boron-containing compounds have been studied for their biological activities and could serve as lead compounds for drug development.

Mechanism of Action

The mechanism by which 2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects in Suzuki–Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is compared with other boronic esters such as phenylboronic acid and 4,4,5,5-tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane. Its unique features include:

    Stability: Higher stability under reaction conditions compared to some other boronic esters.

    Reactivity: Enhanced reactivity in Suzuki–Miyaura coupling due to the presence of the isopropyl group, which can influence the electronic properties of the compound.

List of Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Biological Activity

2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound notable for its unique structural characteristics and potential biological applications. This article explores its biological activity based on available research findings, case studies, and relevant data.

  • Molecular Formula : C15H23BO2
  • Molecular Weight : 246.15 g/mol
  • CAS Number : 852110-33-9
  • Physical State : Colorless to almost colorless clear liquid .

The biological activity of this compound primarily stems from its boron atom, which can form stable complexes with various biomolecules. Boron compounds are known to interact with biological systems in several ways:

  • Enzyme Inhibition : Boron compounds can inhibit certain enzymes, affecting metabolic pathways.
  • Cellular Signaling : They may modulate cellular signaling pathways by interacting with proteins and nucleic acids.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have shown that dioxaborolanes can have anticancer effects by inducing apoptosis in cancer cells. Specific mechanisms include:

  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in cancer cell lines.
  • Induction of Apoptosis : It promotes programmed cell death through the activation of caspases and the mitochondrial pathway .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It shows efficacy against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Preliminary studies suggest antifungal properties as well .

Case Studies

  • Anticancer Study :
    • A study involving human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
  • Antimicrobial Efficacy :
    • In vitro tests indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics .

Data Summary

PropertyValue
Molecular FormulaC15H23BO2
Molecular Weight246.15 g/mol
CAS Number852110-33-9
Anticancer ActivityInduces apoptosis
Bacterial MICEffective against E. coli
Fungal ActivityPreliminary antifungal effects

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-propan-2-ylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-11(2)12-9-7-8-10-13(12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCNIDDNQNFPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739390
Record name 4,4,5,5-Tetramethyl-2-[2-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852110-33-9
Record name 4,4,5,5-Tetramethyl-2-[2-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-[2-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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